CDK9 inhibitor HH1

Description

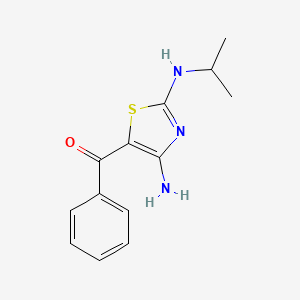

The exact mass of the compound [4-amino-2-(isopropylamino)-1,3-thiazol-5-yl](phenyl)methanone is 261.09358328 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-8(2)15-13-16-12(14)11(18-13)10(17)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJIFFVMTRXENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=C(S1)C(=O)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the CDK9 Inhibitor HH1

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the mechanism of action for Cyclin-Dependent Kinase 9 (CDK9) and its inhibition, with a focus on HH1, an aminothiazole-based inhibitor. Given the limited public data on HH1, which has been primarily utilized as a foundational scaffold for developing more potent and selective inhibitors, this guide will focus on the well-established molecular consequences of targeting CDK9 with this class of compounds.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription.[1] As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 is essential for releasing RNA Polymerase II (RNAPII) from a state of promoter-proximal pausing, a critical rate-limiting step in the expression of many genes.[2][] In numerous cancers, malignant cells become dependent on the continuous, high-level transcription of short-lived survival proteins, such as the anti-apoptotic protein MCL1 and the oncogenic transcription factor MYC.[2] This transcriptional addiction makes CDK9 a compelling therapeutic target. Inhibition of CDK9 leads to the rapid depletion of these crucial survival proteins, selectively inducing apoptosis in cancer cells.

The compound HH1, (4-amino-2-(isopropylamino)thiazol-5-yl)(phenyl)methanone, is a member of the aminothiazole class of kinase inhibitors.[4] While often cited as a CDK9 inhibitor, its primary role in published research has been as a chemical starting point for the development of highly potent and selective next-generation inhibitors, such as MC180295.[5] Therefore, this guide will detail the mechanism of action by which this scaffold inhibits the CDK9 pathway.

The Core Mechanism of CDK9 in Transcriptional Elongation

CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex.[1] The primary function of P-TEFb is to overcome transcriptional pausing, which occurs shortly after RNAPII initiates transcription. This process is tightly regulated and involves several key steps:

-

RNAPII Pausing: After transcribing 20-60 nucleotides, RNAPII stalls. This pause is stabilized by the Negative Elongation Factor (NELF) and DRB Sensitivity-Inducing Factor (DSIF).[]

-

P-TEFb Recruitment: P-TEFb is recruited to the promoter region by various transcription factors.

-

Phosphorylation Events: Once recruited, CDK9 phosphorylates multiple substrates:

-

RNAPII C-Terminal Domain (CTD): The most critical target is the heptapeptide repeat (YSPTSPS) of the RNAPII CTD. CDK9 specifically phosphorylates the serine residue at position 2 (Ser2) of this repeat.[] This pSer2 mark is a hallmark of actively elongating polymerase.

-

DSIF: CDK9 phosphorylates the Spt5 subunit of DSIF, which converts it from a repressive factor into a positive elongation factor that travels with RNAPII.[2]

-

NELF: Phosphorylation of NELF leads to its dissociation from the transcription complex, which resolves the pause.[]

-

-

Productive Elongation: With NELF removed and DSIF converted to a positive factor, RNAPII is released from its paused state and proceeds with productive, full-length transcript synthesis.[2]

Signaling Pathway Diagram

Figure 1. CDK9-mediated transcriptional elongation pathway.

Mechanism of Action of HH1 and Related CDK9 Inhibitors

HH1 and related aminothiazole compounds are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of CDK9, preventing the kinase from binding ATP and thus blocking its phosphotransferase activity.

The direct molecular consequences of CDK9 inhibition are:

-

Reduced Phosphorylation: A rapid and dose-dependent decrease in the phosphorylation of the RNAPII CTD at Ser2.[6] Phosphorylation at Ser5, which is mediated by CDK7 during initiation, is less affected.[7]

-

Promoter-Proximal Pausing: RNAPII remains stalled at the promoter, unable to transition into productive elongation.

-

Transcriptional Repression: The inhibition of elongation leads to a dramatic reduction in the synthesis of full-length mRNAs, particularly for genes with short-lived transcripts. This includes critical oncogenes and survival factors like MYC and MCL1.[2]

-

Induction of Apoptosis: The depletion of anti-apoptotic proteins sensitizes cancer cells to programmed cell death.

Quantitative Data

Table 1: Representative Kinase Inhibitory Profile of a Selective CDK9 Inhibitor (AZD4573)

| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 |

|---|---|---|

| CDK9/T1 | < 10 | - |

| CDK2/E | > 1000 | > 100-fold |

| CDK1/B | > 1000 | > 100-fold |

| CDK4/D1 | > 1000 | > 100-fold |

| CDK6/D3 | > 1000 | > 100-fold |

| CDK7/H | > 500 | > 50-fold |

Data is representative of highly selective CDK9 inhibitors found in the literature.[6]

Table 2: Representative Antiproliferative Activity of a Selective CDK9 Inhibitor (AZD4573) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| A549 | Non-Small Cell Lung | 27 |

| H460 | Non-Small Cell Lung | 15 |

| PC9 | Non-Small Cell Lung | 8 |

| H1975 | Non-Small Cell Lung | 10 |

Data derived from MTT assays after 96 hours of treatment.[6]

Diagram of HH1 Mechanism of Action

Figure 2. ATP-competitive inhibition of CDK9 by HH1 scaffold.

Key Experimental Protocols

Characterizing a CDK9 inhibitor like HH1 involves a series of biochemical and cell-based assays to determine its potency, selectivity, and on-target effects.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified CDK9 enzyme. The ADP-Glo™ Kinase Assay is a common method.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the inhibitor (e.g., HH1) in DMSO, then dilute further in kinase buffer.

-

Prepare a solution of recombinant CDK9/Cyclin T1 enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., a peptide mimicking the RNAPII CTD) and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a multi-well plate, add the inhibitor solution.

-

Add the CDK9/Cyclin T1 enzyme solution to all wells except negative controls.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection (ADP-Glo™):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

-

Data Analysis:

-

Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls.

-

Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Figure 3. Workflow for a typical in vitro CDK9 kinase inhibition assay.

Cellular Western Blot for RNAPII Ser2 Phosphorylation

This assay confirms that the inhibitor engages and inhibits CDK9 inside the cell by measuring the phosphorylation status of its key substrate, RNAPII.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549) in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CDK9 inhibitor (and a DMSO vehicle control) for a specified time (e.g., 4-8 hours).

-

-

Protein Extraction:

-

Wash the cells with cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-Ser2 on the RNAPII CTD overnight at 4°C.

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Repeat the process on separate blots for total RNAPII and a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities to determine the ratio of p-Ser2 RNAPII to total RNAPII.

-

Figure 4. Workflow for Western Blot analysis of p-Ser2 RNAPII.

Cell Viability (MTT) Assay

This assay measures the effect of the inhibitor on cell proliferation and survival.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a prolonged period (e.g., 72-96 hours) to allow for effects on proliferation.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals. Incubate for 2-4 hours.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each concentration and plot a dose-response curve to determine the IC50 (or GI50) value.

Figure 5. Workflow for a cell viability MTT assay.

Conclusion

The CDK9 inhibitor HH1 represents a foundational scaffold in the aminothiazole class of compounds designed to target transcriptional kinases. While HH1 itself may have modest potency and selectivity, its mechanism of action is representative of all inhibitors that target CDK9. By competitively binding to the ATP pocket of CDK9, these inhibitors prevent the phosphorylation of RNAPII Ser2 and other key elongation factors. This action enforces the promoter-proximal pause, leading to the transcriptional repression of essential survival genes in cancer cells and ultimately inducing apoptosis. The principles and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and evaluating the mechanism of action for HH1 and the broader, more potent class of CDK9 inhibitors it helped to spawn.

References

- 1. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin dependent kinase 9 inhibitor induces transcription-replication conflicts and DNA damage accumulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells [mdpi.com]

- 6. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CDK | TargetMol [targetmol.com]

The Role of the CDK9 Inhibitor HH1 in Cancer Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor, HH1, and its role in inducing apoptosis in cancer cells. It covers the core mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction: CDK9 as a Therapeutic Target in Oncology

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of gene transcription. In partnership with its regulatory subunit, Cyclin T1, it forms the core of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), an event that is critical for releasing RNAPII from promoter-proximal pausing and facilitating productive transcriptional elongation.[2][3][4][5]

In many malignancies, cancer cells become dependent on the continuous, high-level expression of certain oncogenes and anti-apoptotic proteins that have short half-lives.[1][4][6] Key examples include the transcription factor MYC and the anti-apoptotic BCL-2 family member, Myeloid Cell Leukemia 1 (Mcl-1).[1][4][7] The sustained transcription of these genes is heavily reliant on CDK9 activity. Consequently, the dysregulation and overexpression of CDK9 have been observed in various hematological and solid tumors, making it a compelling target for anticancer therapies.[6][8][9] Inhibiting CDK9 leads to the rapid depletion of these crucial survival proteins, thereby triggering apoptosis in cancer cells.[2][4][10]

HH1 and its Analogs: Developing Specificity in CDK9 Inhibition

The first generation of CDK inhibitors, such as flavopiridol, were pan-CDK inhibitors, targeting multiple CDKs involved in both cell cycle and transcription.[8][11][12] While they showed some clinical activity, their lack of specificity often led to a challenging toxicity profile.[1][8] This prompted the development of a new generation of inhibitors with greater selectivity for transcriptional CDKs, particularly CDK9.

HH1 is a novel aminothiazole analog developed as a selective CDK9 inhibitor.[11] Through further optimization based on gene expression profiling, a highly potent and specific analog of HH1, named MC180295, was identified.[11][13] This compound demonstrates a high degree of selectivity for CDK9, minimizing off-target effects on cell cycle CDKs and offering a wider therapeutic window.[11]

Core Mechanism: How HH1 Induces Apoptosis

The primary mechanism by which HH1 and its more potent analog MC180295 induce apoptosis is through the direct, ATP-competitive inhibition of CDK9 kinase activity.[11] This inhibition sets off a cascade of molecular events culminating in programmed cell death.

-

Inhibition of RNAPII Phosphorylation: HH1 blocks the ability of the P-TEFb complex to phosphorylate Serine 2 (Ser2) on the CTD of RNA Polymerase II.[2] This prevents the transition from transcriptional initiation to productive elongation for a large number of genes.[3][4]

-

Transcriptional Repression of Anti-Apoptotic Proteins: The inhibition of transcriptional elongation preferentially affects genes with short-lived mRNA and protein products. A critical target in this context is Mcl-1 .[4][7][14] The Mcl-1 protein is a potent inhibitor of apoptosis that sequesters pro-apoptotic proteins like Bak and Bax. Due to its rapid turnover, Mcl-1 levels are highly sensitive to transcriptional inhibition. Treatment with CDK9 inhibitors leads to a dramatic decrease in Mcl-1 protein levels, which "unleashes" the pro-apoptotic machinery, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[2][10][15]

-

Suppression of Oncogenic Drivers: Besides Mcl-1, CDK9 inhibition also downregulates the expression of key oncogenic drivers like MYC .[7][11] MYC itself is a master transcriptional regulator, and its suppression has far-reaching anti-proliferative and pro-apoptotic effects.[16]

-

Reactivation of Epigenetically Silenced Genes: A novel aspect of CDK9 inhibition by compounds like HH1 is the reactivation of epigenetically silenced genes.[11][13] Mechanistically, this involves the dephosphorylation of the SWI/SNF chromatin remodeling protein BRG1 (also known as SMARCA4).[11][13] This leads to changes in chromatin structure and the re-expression of silenced tumor suppressor genes, which can contribute to cell differentiation and apoptosis.[11][13]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating HH1 and its potent analog, MC180295.

Table 1: In Vitro Inhibitory Activity of HH1 Analog MC180295

| Compound | Target | Assay Type | IC50 Value | Cell Line | Reference |

|---|---|---|---|---|---|

| MC180295 | CDK9 | Kinase Assay | 5 nM | N/A | [11][13] |

| MC180295 | Cell Proliferation | GFP Induction in YB5 cells | ~50 nM (active at) | YB5 |[11] |

Table 2: Effects of CDK9 Inhibition on Apoptosis and Protein Expression

| Inhibitor | Cell Line(s) | Effect | Method | Result | Reference |

|---|---|---|---|---|---|

| SNS-032 (CDK9i) | B-ALL cell lines | Apoptosis Induction | Cell Viability (72h) | IC50: 200-350 nM | [16] |

| LY2857785 (CDK9i) | ATL cell lines | Apoptosis Induction | Annexin V Staining | Significant increase in apoptotic cells | [2] |

| LY2857785 (CDK9i) | ATL cell lines | Mcl-1 & c-Myc Downregulation | Western Blot | Significant decrease in protein levels | [2] |

| LY2857785 (CDK9i) | Leukemia/Solid Tumor | RNAPII Phosphorylation | Western Blot | Significant reduction in p-RNAPII (Ser2) | [10] |

| Dinaciclib (CDK1/2/5/9i) | MYC-driven Lymphoma | Mcl-1 Downregulation | Immunoblot | Potent suppression of Mcl-1 | [7] |

| CDKI-73 (CDK9i) | Hypopharyngeal Carcinoma | Apoptosis Induction | Not Specified | Enhanced cell death |[14][17] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CDK9 inhibitors like HH1.

5.1. Cell Viability Assay (e.g., using CellTiter-Glo®)

-

Cell Seeding: Plate cancer cells in opaque-walled 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of HH1 or other CDK9 inhibitors in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

5.2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with HH1 at various concentrations for a defined time (e.g., 24, 48 hours). Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Incubation: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

5.3. Western Blotting

-

Protein Extraction: Treat cells with HH1 as required. Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Mcl-1, anti-phospho-RNAPII Ser2, anti-cleaved Caspase-3, anti-PARP, anti-Actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Diagram 1: CDK9-Mediated Transcriptional Elongation

Caption: The P-TEFb complex (CDK9/Cyclin T1) phosphorylates RNAPII to promote transcriptional elongation.

Diagram 2: HH1 Mechanism of Apoptosis Induction

Caption: HH1 inhibits CDK9, suppressing Mcl-1 transcription and triggering the intrinsic apoptosis pathway.

Diagram 3: Experimental Workflow for HH1 Evaluation

Caption: Workflow for assessing the anti-cancer effects and mechanism of action of the CDK9 inhibitor HH1.

References

- 1. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin dependent kinase 9 inhibition reduced programmed death-ligand 1 expression and improved treatment efficacy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 7. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. profiles.foxchase.org [profiles.foxchase.org]

- 14. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CDK9 inhibition constrains multiple oncogenic transcriptional and epigenetic pathways in prostate cancer [ouci.dntb.gov.ua]

The Core of Transcriptional Control: A Technical Guide to the CDK9 Inhibitor HH1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate machinery of gene expression, Cyclin-Dependent Kinase 9 (CDK9) plays a pivotal role as a key regulator of transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 orchestrates the release of paused RNA Polymerase II (Pol II), a critical step for the synthesis of full-length messenger RNA. Dysregulation of CDK9 activity is implicated in a variety of diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of HH1, a small molecule inhibitor of CDK9, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Concepts: CDK9 and Transcriptional Regulation

CDK9, in complex with its regulatory partner Cyclin T1, forms the active P-TEFb complex. This complex is recruited to gene promoters where Pol II has initiated transcription but is paused approximately 20-60 nucleotides downstream of the transcription start site. This pausing is mediated by the Negative Elongation Factor (NELF) and DRB-Sensitivity Inducing Factor (DSIF).

The primary function of CDK9 is to phosphorylate the C-terminal domain (CTD) of the largest subunit of Pol II at serine 2 residues (Ser2). This phosphorylation event serves as a signal to release Pol II from its paused state, leading to productive transcriptional elongation. Additionally, CDK9 phosphorylates NELF, causing its dissociation from the transcription complex, and DSIF, converting it into a positive elongation factor. The inhibition of CDK9 by molecules like HH1 blocks these phosphorylation events, leading to an accumulation of paused Pol II and a subsequent downregulation of the transcription of short-lived proteins, including key oncoproteins like MYC and the anti-apoptotic protein MCL1.

HH1: A Thiazole-Based CDK9 Inhibitor

HH1 is an aminothiazole-based small molecule that has been identified as an inhibitor of cyclin-dependent kinases. While initially characterized as an inhibitor of the CDK2-cyclin A2 complex, further studies have revealed its activity against CDK9, positioning it as a valuable tool for studying transcriptional regulation. HH1 served as a foundational scaffold for the development of more potent and selective CDK9 inhibitors, such as MC180295.

Quantitative Data Summary

The following tables summarize the available quantitative data for HH1 and its more potent analog, MC180295, for comparative purposes.

| Compound | Target | IC50 | Reference |

| HH1 | CDK2/cyclin A2 | 2 µM | [1] |

| MC180295 | CDK9 | 5 nM | [2] |

| MC180295 | CDK1 | >110 nM | [2] |

| MC180295 | CDK2 | >110 nM | [2] |

| MC180295 | CDK4 | >110 nM | [2] |

| MC180295 | CDK5 | >110 nM | [2] |

| MC180295 | CDK6 | >110 nM | [2] |

| MC180295 | CDK7 | >110 nM | [2] |

| Experimental Condition | Cell Line | HH1 Concentration | Outcome | Reference |

| Time-course qPCR | YB5 | 25 µM | Induced highest levels of GFP and hypermethylated genes | [2] |

| RNA-seq | YB5 | 10 µM | Global changes in gene expression, reactivation of silenced genes | [2] |

| ATAC-seq | YB5 | 10 µM | Global and diffuse relaxation of chromatin | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of CDK9 in Transcriptional Elongation

Caption: CDK9-mediated transcriptional elongation and its inhibition by HH1.

Experimental Workflow for Assessing HH1 Activity

Caption: Workflow for analyzing the effects of HH1 on gene expression and chromatin accessibility.

Detailed Experimental Protocols

Synthesis of (4-amino-2-(isopropylamino)thiazol-5-yl)(phenyl)methanone (HH1)

General Procedure:

-

Thiourea Formation: Isopropyl isothiocyanate is reacted with ammonia to form N-isopropylthiourea.

-

Cyclization: The N-isopropylthiourea is then reacted with an equimolar amount of α-bromoacetophenone in a suitable solvent such as ethanol or isopropanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up and Purification: After cooling, the product is often precipitated by the addition of a base, such as sodium bicarbonate solution. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Cell Culture and HH1 Treatment

-

Cell Lines: YB5 cells, a human colon cancer cell line engineered with a GFP reporter under the control of a hypermethylated promoter, are a suitable model for studying the reactivation of epigenetically silenced genes.[2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

HH1 Treatment: For experimental assays, cells are seeded at an appropriate density and allowed to adhere overnight. HH1 is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the final desired concentration (e.g., 10 µM for RNA-seq and ATAC-seq, 25 µM for qPCR).[2] Cells are treated for the indicated time points (e.g., 2, 4, 24, 96 hours).

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from HH1-treated and control cells using TRIzol reagent according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a high-capacity cDNA reverse transcription kit with random primers.

-

qPCR Reaction: qPCR is performed using a suitable master mix (e.g., SYBR Green or TaqMan) and gene-specific primers on a real-time PCR system.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

RNA Sequencing (RNA-seq)

-

RNA Isolation and Quality Control: Total RNA is isolated from cells treated with HH1 (e.g., 10 µM) and control cells. RNA quality and quantity are assessed using a Bioanalyzer.

-

Library Preparation: RNA-seq libraries are prepared from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed to remove adapters and low-quality bases. The cleaned reads are then aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes significantly up- or downregulated upon HH1 treatment.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

-

Cell Preparation: Approximately 50,000 cells are harvested from HH1-treated (e.g., 10 µM) and control cultures.

-

Transposition Reaction: The cell pellet is resuspended in a transposition reaction mix containing the Tn5 transposase. The reaction is incubated at 37°C to allow the transposase to fragment the DNA in open chromatin regions and ligate sequencing adapters.

-

DNA Purification: The transposed DNA is purified using a DNA cleanup kit.

-

PCR Amplification: The purified DNA is amplified by PCR to generate a sequencing library.

-

Sequencing and Data Analysis: The library is sequenced, and the resulting reads are aligned to the reference genome. Peaks of read density indicate regions of open chromatin. Differential accessibility analysis can identify changes in chromatin structure induced by HH1.

Conclusion

The CDK9 inhibitor HH1 serves as a valuable chemical probe for elucidating the intricate mechanisms of transcriptional regulation. Its ability to inhibit CDK9 and consequently block transcriptional elongation provides a powerful tool for studying the consequences of transcriptional stress and for exploring therapeutic strategies targeting transcriptionally addicted cancers. While HH1 itself may have modest potency, it has paved the way for the development of highly potent and selective CDK9 inhibitors with significant therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of CDK9 biology and the development of next-generation transcriptional inhibitors.

References

The Disruption of Chromatin Remodeling: A Technical Guide to the Impact of SWI/SNF Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the effects of small molecule inhibitors on the Switch/Sucrose Non-fermentable (SWI/SNF) chromatin remodeling complex. The SWI/SNF complex is a critical regulator of gene expression, and its dysregulation is implicated in a significant percentage of human cancers. This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action of various SWI/SNF inhibitors, their impact on key signaling pathways, and the experimental methodologies used to assess their efficacy.

Introduction to SWI/SNF and its Inhibition

The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. Mutations in the genes encoding SWI/SNF subunits are found in approximately 20% of all human cancers, making this complex a compelling target for therapeutic intervention.[1]

In recent years, a number of small molecule inhibitors targeting different functional domains of the SWI/SNF complex have been developed. These can be broadly categorized as:

-

ATPase Inhibitors: These molecules target the catalytic ATPase subunits of the complex, primarily SMARCA4 (BRG1) and SMARCA2 (BRM), preventing the ATP-dependent chromatin remodeling activity.

-

Bromodomain Inhibitors: These compounds target the bromodomains of various SWI/SNF subunits, which are responsible for recognizing and binding to acetylated histones, thereby disrupting the complex's interaction with chromatin.

-

PROTACs (Proteolysis-Targeting Chimeras): These molecules are designed to induce the degradation of specific SWI/SNF subunits, offering a distinct mechanism of inhibition.

This guide will focus on the effects of these inhibitors on the function of the SWI/SNF complex and downstream cellular processes.

Quantitative Analysis of SWI/SNF Inhibitors

The potency and selectivity of SWI/SNF inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize publicly available quantitative data for several key inhibitors.

ATPase Inhibitors

| Inhibitor | Target(s) | Assay Type | Cell Line / System | IC50 / EC50 | Reference |

| FHD-286 | SMARCA4/SMARCA2 | Proliferation Assay | POU2F3-positive SCLC | Low nanomolar | [2] |

| BRM014 | SMARCA4/SMARCA2 | Proliferation Assay | AR+/FOXA1+ Prostate Cancer | ~100-400 nM | [3] |

| BRM014 | Proliferation Assay | Adrenergic Neuroblastoma | Sub-micromolar | [2] | |

| AU-15330 | SMARCA2/SMARCA4 (Degrader) | Proliferation Assay | AR+/FOXA1+ Prostate Cancer | < 100 nM | [3] |

| ACBI1 | SMARCA2/SMARCA4 (Degrader) | Proliferation Assay | AR+/FOXA1+ Prostate Cancer | ~100-400 nM | [3] |

Bromodomain Inhibitors

| Inhibitor | Target(s) | Assay Type | Notes | Reference |

| PFI-3 | BRG1/BRM Bromodomains | Cellular Thermal Shift Assay (CETSA) | Binds to BRG1 and BRM bromodomains in GBM cells. | [4] |

| IV-255 | BRG1 Bromodomain | Cellular Thermal Shift Assay (CETSA) | Selectively binds to the bromodomain of BRG1 and not BRM. | [4] |

| IV-275 | BRG1/BRM Bromodomains | Cellular Thermal Shift Assay (CETSA) | Binds to both BRG1 and BRM bromodomains. | [4] |

Impact on Cellular Signaling Pathways

Inhibition of the SWI/SNF complex has profound effects on multiple signaling pathways that are crucial for cancer cell proliferation and survival.

MYC Signaling Pathway

The oncoprotein MYC is a key transcription factor that drives the expression of genes involved in cell growth and proliferation. The SWI/SNF complex is known to interact with MYC and regulate its transcriptional activity.[5][6][7][8][9] Inhibition of SWI/SNF can disrupt this interaction and lead to the downregulation of MYC target genes.[3]

Caption: SWI/SNF Inhibition of the MYC Pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The SWI/SNF complex, through its interaction with β-catenin, plays a role in the transcriptional activation of Wnt target genes.[10][11][12] Inhibition of SWI/SNF can therefore attenuate Wnt signaling.

Caption: Attenuation of Wnt/β-catenin Signaling by SWI/SNF Inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of SWI/SNF inhibitors.

ATPase Activity Assay

This assay measures the ability of a SWI/SNF inhibitor to block the ATP hydrolysis activity of the complex.

Materials:

-

Purified SWI/SNF complex

-

SWI/SNF inhibitor

-

ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 5 mM MgCl2, 10% glycerol, 0.1 mg/mL BSA, 1 mM DTT)

-

Malachite green reagent for phosphate detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified SWI/SNF complex, and varying concentrations of the inhibitor.

-

Pre-incubate the mixture at 30°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm to quantify the amount of free phosphate released.

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if a SWI/SNF inhibitor disrupts the interaction between SWI/SNF subunits or between the complex and its binding partners.

Materials:

-

Cells treated with SWI/SNF inhibitor or vehicle control

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody specific to a SWI/SNF subunit (e.g., anti-BRG1)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the treated and control cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysates and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and its potential interactors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide localization of the SWI/SNF complex and assess how this is altered by inhibitor treatment.

Materials:

-

Cells treated with SWI/SNF inhibitor or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Antibody specific to a SWI/SNF subunit (e.g., anti-SMARCA4)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-link proteins to DNA in treated and control cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

Perform immunoprecipitation as described in the Co-IP protocol using a SWI/SNF subunit-specific antibody.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Analyze the sequencing data to identify genomic regions enriched for SWI/SNF binding and compare the binding profiles between inhibitor-treated and control samples.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the evaluation of SWI/SNF inhibitors and the logical relationship of their effects.

Experimental Workflow for SWI/SNF Inhibitor Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of SWI/SNF inhibitors.

Logical Flow of SWI/SNF Inhibitor Action

Caption: The logical cascade of events following the inhibition of the SWI/SNF complex.

Conclusion

The development of potent and specific inhibitors of the SWI/SNF complex represents a promising new frontier in cancer therapy. This technical guide has provided a comprehensive overview of the current landscape of SWI/SNF inhibition, including quantitative data on key inhibitors, their impact on critical signaling pathways, and detailed experimental protocols for their evaluation. The continued investigation into the multifaceted roles of the SWI/SNF complex in cancer will undoubtedly pave the way for novel therapeutic strategies and improved patient outcomes.

References

- 1. The SWI/SNF complex in cancer — biology, biomarkers and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting SWI/SNF ATPases in enhancer-addicted prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next‐generation bromodomain inhibitors of the SWI/SNF complex enhance DNA damage and cell death in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple interactions of the oncoprotein transcription factor MYC with the SWI/SNF chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MYC interaction with the tumor suppressive SWI/SNF complex member INI1 regulates transcription and cellular transformation [escholarship.org]

- 9. MYC interaction with the tumor suppressive SWI/SNF complex member INI1 regulates transcription and cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the Wnt signaling pathway during myogenesis by the mammalian SWI/SNF ATPase BRG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of β-catenin/TCF targets following loss of the tumor suppressor SNF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The chromatin remodelling factor Brg-1 interacts with β-catenin to promote target gene activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the CDK9 Inhibitor HH1 in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor, HH1, and its relevance as a potential therapeutic agent in hematological malignancies. It covers the core mechanism of action, quantitative preclinical data, and detailed experimental protocols based on available research.

Introduction: Targeting Transcriptional Addiction in Blood Cancers

Hematological malignancies are frequently characterized by a dependency on the continuous, high-level transcription of key oncogenes and anti-apoptotic proteins.[1][2] Genes such as MYC and MCL1, which encode for proteins with short half-lives, are critical for the survival and proliferation of cancer cells.[1][3] This reliance on a constant supply of their transcripts creates a vulnerability known as "transcriptional addiction."

CDK9 is a serine/threonine kinase that serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[4][5] P-TEFb plays an essential role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical checkpoint in gene transcription.[5] By phosphorylating the C-terminal domain (CTD) of RNAPII and negative elongation factors, CDK9 activates transcriptional elongation.[4][6] Its activity is crucial for the expression of the aforementioned short-lived survival proteins, making it a prime therapeutic target in cancers like leukemia and lymphoma.[1][2]

HH1 is a potent and selective small molecule inhibitor of CDK9, developed as a tool to probe the therapeutic potential of targeting transcriptional elongation.[7][]

Mechanism of Action of HH1

HH1 exerts its anti-cancer effects by competitively binding to the ATP pocket of CDK9, thereby inhibiting its kinase activity.[6][9] This direct inhibition sets off a cascade of downstream events that selectively impact cancer cells dependent on high transcriptional output.

Core Downstream Effects:

-

Inhibition of RNAPII Phosphorylation: The primary consequence of HH1 activity is the reduced phosphorylation of Serine 2 (Ser2) on the CTD of RNAPII. This prevents the transition from paused to productive transcriptional elongation.[6]

-

Suppression of Oncogene Transcription: The inhibition of transcriptional elongation leads to a rapid decline in the messenger RNA (mRNA) levels of genes with short-lived transcripts. This disproportionately affects key oncogenes and survival factors, including:

-

Induction of Apoptosis: By depleting cancer cells of essential survival proteins like MCL-1 and MYC, CDK9 inhibition effectively "turns off their life support system," leading to programmed cell death (apoptosis).[11]

-

Reactivation of Epigenetically Silenced Genes: Studies have also shown that CDK9 inhibition can lead to the re-expression of epigenetically silenced tumor suppressor genes, suggesting a role in reversing aberrant epigenetic states.[6]

Caption: Signaling pathway of CDK9 inhibition by HH1.

Quantitative Data

The efficacy and selectivity of CDK9 inhibitors are critical parameters. The following tables summarize key quantitative data for HH1 and other relevant selective CDK9 inhibitors from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Selectivity Profile | Reference(s) |

| MC180295 ¹ | CDK9 | 5 | >22-fold more selective for CDK9 over 9 other CDKs | [6] |

| IHMT-CDK9-24 | CDK9 (WT) | 1.2 | Highly selective over other CDKs | [11] |

| IHMT-CDK9-24 | CDK9 (L156F) | 3.3 | Potent against known resistance mutation | [11] |

| Flavopiridol | CDK9 | ~20 | Pan-CDK inhibitor (also inhibits CDK1, CDK4, etc.) | [1][6] |

| Dinaciclib | CDK9 | ~4 | Pan-CDK inhibitor (also inhibits CDK1, CDK2, CDK5) | [1] |

¹MC180295 is a highly optimized analog of HH1.

Table 2: In Vitro Anti-Proliferative and Cellular Activity

| Cell Line | Cancer Type | Compound | Effect | Reference(s) |

| YB5 | Colon Cancer (Reporter Line) | HH1 | Reactivation of epigenetically silenced GFP reporter gene | [6] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | IHMT-CDK9-24 | Potent inhibition of cell proliferation | [11] |

| MV4-11 | Acute Myeloid Leukemia (AML) | IHMT-CDK9-24 | Strong anti-proliferative activity | [11] |

| Various | Hematologic Cancer Models | Voruciclib | Dose-dependent decrease in MCL1 transcripts and protein levels | [10] |

| Various | Hematologic Cancer Models | Enitociclib | Clinical activity in high-grade B-cell lymphoma (29% complete response) | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize CDK9 inhibitors like HH1.

4.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

-

Protocol:

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., derived from RNAPII CTD), ³³P-ATP (radiolabeled ATP), and the test inhibitor (HH1).

-

Procedure: The CDK9 enzyme is incubated with varying concentrations of the inhibitor in a kinase buffer.

-

The kinase reaction is initiated by adding the substrate and ³³P-ATP.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the free ³³P-ATP, typically using phosphocellulose filter papers.

-

The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle). The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

4.2. Cell Viability / Proliferation Assay

-

Objective: To measure the effect of the inhibitor on the growth and survival of cancer cell lines.

-

Protocol:

-

Cell Culture: Hematological cancer cell lines (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a serial dilution of the inhibitor (HH1) or vehicle control (DMSO) and incubated for a specified period (e.g., 72-96 hours).

-

Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using colorimetric assays like MTT or WST-1.

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. The results are normalized to the vehicle control, and the GI₅₀/IC₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response curve.

-

4.3. Western Blotting for Target Engagement and Downstream Effects

-

Objective: To qualitatively or quantitatively measure the levels of specific proteins to confirm target engagement (e.g., p-RNAPII) and downstream effects (e.g., MYC, MCL-1, cleaved PARP for apoptosis).

-

Protocol:

-

Treatment and Lysis: Cancer cells are treated with the inhibitor for a defined time course (e.g., 2, 8, 24 hours). After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (e.g., anti-phospho-RNAPII Ser2, anti-MYC, anti-MCL-1, anti-GAPDH as a loading control).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

-

References

- 1. oncotarget.com [oncotarget.com]

- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 6. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Researchers Develop Potent CDK9 Inhibitor to Overcome Drug Resistance in Hematological Malignancies----Chinese Academy of Sciences [english.cas.cn]

initial studies of aminothiazole CDK9 inhibitors

An In-depth Technical Guide on the Initial Studies of Aminothiazole CDK9 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a significant therapeutic target in oncology.[1][2] Its inhibition can lead to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, making it an attractive strategy for treating various cancers, particularly those driven by transcriptional dysregulation.[3][4] The aminothiazole scaffold has been identified as a privileged structure in kinase inhibitor discovery, leading to the development of several potent CDK9 inhibitors. This document provides a technical overview of the initial studies on aminothiazole-based CDK9 inhibitors, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying biological and experimental processes.

The Role of CDK9 in Transcriptional Elongation

CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[2][3][5] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the serine-2 position.[2][5] This phosphorylation event is a key step that allows RNAPII to transition from a paused state to productive transcriptional elongation. P-TEFb also phosphorylates and inactivates negative elongation factors like DSIF (DRB Sensitivity-Inducing Factor) and NELF (Negative Elongation Factor), further promoting gene transcription.[4][5] Given that many cancer cells exhibit a high dependency on the continuous transcription of oncogenes and survival proteins, inhibiting CDK9 activity is a potent therapeutic strategy.[3]

Key Aminothiazole-Based CDK9 Inhibitors

Initial screening and optimization efforts identified the aminothiazole core as a potent hinge-binding scaffold for various kinases, including CDKs. One of the most notable early aminothiazole inhibitors with significant activity against CDK9 is SNS-032 (also known as BMS-387032).

-

SNS-032: This compound was found to be a highly efficacious inhibitor of CDK2, CDK7, and notably, CDK9, with an IC50 value of 4 nM against CDK9.[3] Its mechanism involves competing with ATP for the binding site on the kinase.[3] SNS-032 demonstrated single-agent activity in both hematologic and solid tumor models and entered Phase I clinical trials.[3]

While many initial studies focused on aminothiazole inhibitors that targeted multiple CDKs, these efforts paved the way for the development of more selective CDK9 inhibitors.[6]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of key aminothiazole-related compounds and other relevant multi-kinase inhibitors that were evaluated in early studies. This data is crucial for understanding their potency and selectivity profiles.

| Compound Name | Core Scaffold | CDK9 IC50 (nM) | CDK2 IC50 (nM) | CDK7 IC50 (nM) | Other Notable Targets (IC50 nM) | Reference |

| SNS-032 | Aminothiazole | 4 | 48 | 62 | - | [3] |

| Riviciclib | N/A | 20 | - | - | CDK1 (79), CDK4 (63) | [3] |

| AT7519 | N/A | - | - | - | A multi-CDK inhibitor studied in similar contexts | [3] |

| CDKI-73 | Aminopyrimidine | 4 | Low nM | Low nM | CDK1 (Low nM) | [3] |

| Compound 51 | Diaminothiazole | 13 | 1.1 - 1.8 | >1000 | CDK1 (4.0), CDK4 (6.1), CDK5 (1.1-1.8), CDK6 (7.6) | [7] |

Note: IC50 values can vary based on specific assay conditions. Data is compiled from cited literature for comparative purposes.

Experimental Protocols

The characterization of aminothiazole CDK9 inhibitors relies on a standard set of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9.

-

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme complex.

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Substrate: A peptide derived from the RNAPII CTD or a generic kinase substrate like histone H1.

-

ATP: Often [γ-³³P]ATP for radiometric detection or cold ATP for antibody-based detection (e.g., ELISA).

-

Test compound (aminothiazole inhibitor) at various concentrations.

-

96-well plates.

-

Phosphorimager or plate reader.

-

-

Protocol:

-

Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the CDK9/Cyclin T1 enzyme, the substrate, and the inhibitor solution.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring incorporated radioactivity. For ELISAs, this involves using a phospho-specific antibody.

-

Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell Proliferation Assay (MTT/MTS)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cellular context.

-

Materials:

-

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the aminothiazole inhibitor and include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50.

-

From Inhibition to Targeted Degradation

A significant evolution in the application of aminothiazole CDK9 inhibitors is their use in Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

THAL-SNS-032 is a prime example, created by linking the aminothiazole inhibitor SNS-032 to a thalidomide derivative, which binds the E3 ligase Cereblon (CRBN).[5] This approach converts a multi-targeted inhibitor into a selective degrader. THAL-SNS-032 was shown to induce the rapid and selective degradation of CDK9 without significantly affecting the levels of other SNS-032 targets like CDK2 or CDK7.[5] This strategy offers potential advantages over simple inhibition, including prolonged pharmacodynamic effects and the ability to eliminate all functions of the target protein.[5]

Conclusion

The initial studies of aminothiazole-based CDK9 inhibitors were instrumental in validating CDK9 as a druggable target in oncology. Compounds like SNS-032 provided a critical proof-of-concept, demonstrating that inhibiting transcriptional elongation could produce potent anti-tumor effects. This foundational research not only led to the entry of CDK9 inhibitors into clinical trials but also provided the chemical tools for deeper biological investigation and the subsequent development of next-generation therapeutics, including highly selective inhibitors and targeted protein degraders. The aminothiazole scaffold remains a cornerstone in the ongoing discovery of novel kinase inhibitors.

References

- 1. Recent Discovery and Development of Inhibitors that Target CDK9 and Their Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of CDK9 Inhibitor HH1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator that, in complex with its cyclin partners (T1, T2a, T2b, or K), forms the positive transcription elongation factor b (P-TEFb).[1] The P-TEFb complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.[1][2] In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., MCL-1) and oncoproteins (e.g., MYC).[2][3][4] CDK9 inhibition disrupts this transcriptional machinery, leading to the downregulation of these key survival proteins and subsequent cancer cell apoptosis.[5][6]

HH1 is a potent and selective small molecule inhibitor of CDK9.[7] These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the anti-tumor efficacy of HH1 using a xenograft cancer model. The protocols outlined below are based on established methodologies for the preclinical evaluation of small molecule kinase inhibitors.[8][9]

Mechanism of Action of CDK9 Inhibition

CDK9's primary role is to phosphorylate the Serine 2 residue on the C-terminal domain of RNA Polymerase II, which facilitates transcriptional elongation.[6][8] By inhibiting CDK9, HH1 is expected to decrease the levels of Serine 2 phosphorylation, leading to a global reduction in the transcription of genes with short-lived mRNA transcripts, including critical cancer survival genes.

In Vivo Xenograft Study Design

The following protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of HH1. This model is a standard and robust method for the initial preclinical evaluation of anti-cancer compounds.[9]

Experimental Workflow

The overall workflow for the in vivo study is depicted below.

Experimental Protocols

Animal Models and Husbandry

-

Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.

-

Housing: House animals in sterile conditions with ad libitum access to food and water.

-

Ethics: All animal procedures must be approved by and conducted in accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines.

Cell Line and Tumor Implantation

-

Cell Line: MV-4-11 (Acute Myeloid Leukemia) is a suitable cell line known to be sensitive to CDK9 inhibition.

-

Cell Preparation: Culture MV-4-11 cells in appropriate media. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

HH1 Formulation and Administration

-

Formulation: While specific formulation details for HH1 may need optimization, a common vehicle for small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Dosing: Prepare fresh dilutions of HH1 in the vehicle on each day of dosing.

-

Administration: Administer HH1 or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The volume of administration is typically 10 mL/kg of body weight.

Study Execution

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, HH1 at low dose, HH1 at high dose).

-

Treatment Schedule: A representative dosing schedule could be once daily (QD) for 21 days.

-

Monitoring: Record tumor volumes and body weights at each measurement. Monitor the animals for any signs of toxicity.

Endpoint and Data Analysis

-

Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

-

Pharmacodynamic (PD) Analysis: At the end of the study (or at specified time points post-dose), a subset of tumors can be harvested to assess target engagement. This is typically done by Western blot or ELISA to measure the levels of phosphorylated RNAPII (Ser2).[8]

-

Toxicity Assessment: Monitor animal well-being throughout the study. A body weight loss of more than 20% is often considered a sign of significant toxicity.

-

Statistical Analysis: Analyze differences in tumor growth between groups using appropriate statistical tests, such as a two-way ANOVA with multiple comparisons.

Data Presentation

The following tables present representative data from an in vivo study of MC180295, a highly potent and selective CDK9 inhibitor and a direct successor to HH1.[10] This data can be used as a reference for expected outcomes with HH1.

Table 1: In Vivo Anti-Tumor Efficacy in an AML Xenograft Model (MV-4-11)

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | QD, p.o. | 1250 ± 150 | - | +5.2 |

| MC180295 | 10 | QD, p.o. | 625 ± 80 | 50 | +3.8 |

| MC180295 | 25 | QD, p.o. | 250 ± 50 | 80 | -2.1 |

Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.

Table 2: Pharmacodynamic Modulation in Tumor Tissue

| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | Relative p-RNAPII (Ser2) Level (%) |

| Vehicle | - | 4 | 100 |

| MC180295 | 25 | 4 | 25 |

| MC180295 | 25 | 24 | 60 |

p-RNAPII levels are normalized to total RNAPII and expressed as a percentage of the vehicle control.

Conclusion

This document provides a detailed framework for designing and conducting in vivo studies to evaluate the anti-cancer efficacy of the CDK9 inhibitor HH1. Adherence to these protocols will enable researchers to generate robust and reproducible data to support the preclinical development of this compound. The provided representative data for a successor compound, MC180295, offers a benchmark for the anticipated in vivo activity of potent and selective CDK9 inhibitors.[10]

References

- 1. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ijpbs.com [ijpbs.com]

- 10. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing CDK9 Inhibitor HH1 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the Cyclin-Dependent Kinase 9 (CDK9) inhibitor, HH1, using Dimethyl Sulfoxide (DMSO) as the solvent. The information is intended for research and drug development applications. Adherence to these guidelines will help ensure the stability, and proper concentration of the inhibitor for reproducible experimental results.

Physicochemical Properties of CDK9 Inhibitor HH1

A summary of the key physicochemical properties of HH1 is presented in Table 1. This information is crucial for accurate preparation of stock solutions and subsequent dilutions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅N₃OS | [1][] |

| Molecular Weight | 261.34 g/mol | [1][] |

| CAS Number | 204188-41-0 | [1][3] |

| Appearance | Solid powder | [] |

| Purity | >95.0% | [] |

| Solubility in DMSO | 50 mg/mL (approx. 191.32 mM) | [1][3][4] |

Experimental Protocol: Preparation of a 50 mM Stock Solution of HH1 in DMSO

This protocol describes the preparation of a 50 mM stock solution of the this compound in DMSO.

2.1. Materials and Equipment:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Procedure:

-

Preparation: Before starting, ensure the work area is clean and that all necessary equipment is calibrated and readily accessible. It is recommended to work in a fume hood.

-

Weighing the Inhibitor: Carefully weigh out the desired amount of HH1 powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 13.067 mg of HH1 (Calculation: 0.050 mol/L * 0.001 L * 261.34 g/mol = 0.013067 g = 13.067 mg).

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the HH1 powder. For the example above, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[1][3][4] Gentle heating (up to 37°C) can also aid in dissolution, but avoid excessive heat which could degrade the compound.[1]

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.[3]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.[3][5]

-

For short-term storage (up to 1 month), store the aliquots at -20°C.[3]

-

For long-term storage (up to 6 months), store the aliquots at -80°C.[3]

-

Properly label each aliquot with the inhibitor name, concentration, date of preparation, and solvent.

-

2.3. Safety Precautions:

-

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling HH1 and DMSO.

-

Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for HH1 for specific handling and safety information. If a specific SDS for HH1 is not available, handle it as a potentially hazardous compound.

-

DMSO is a powerful solvent and can facilitate the absorption of substances through the skin.[6] Avoid direct contact.

Signaling Pathway and Experimental Workflow

3.1. CDK9 Signaling Pathway